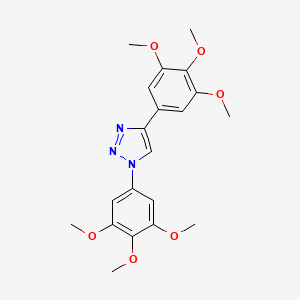
Tnf/ifn-|A-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tnf/ifn-|A-IN-1 is a compound that combines the properties of tumor necrosis factor alpha and interferon gamma. These cytokines are known for their roles in the immune system, particularly in the regulation of inflammatory responses and the induction of apoptosis in cancer cells . The combination of these two cytokines in this compound aims to enhance their therapeutic effects, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tnf/ifn-|A-IN-1 involves the recombinant expression of tumor necrosis factor alpha and interferon gamma in suitable host cells, such as Escherichia coli or mammalian cells. The genes encoding these cytokines are cloned into expression vectors, which are then introduced into the host cells. The host cells are cultured under specific conditions to induce the expression of the cytokines, which are subsequently purified using chromatographic techniques .
Industrial Production Methods: For industrial-scale production, bioreactors are used to culture the host cells. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient supply, to maximize the yield of the cytokines. The purification process is scaled up using large-scale chromatography systems to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: Tnf/ifn-|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced stability and bioactivity. These modifications can improve the compound’s therapeutic potential by increasing its half-life and reducing its immunogenicity .
科学的研究の応用
Tnf/ifn-|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between cytokines and their receptors, as well as the signaling pathways involved in immune responses . In biology, it is used to investigate the mechanisms of apoptosis and inflammation, as well as the role of cytokines in immune regulation .
In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to induce apoptosis in cancer cells and modulate the immune response makes it a promising candidate for combination therapies with other anti-cancer agents . In industry, it is used in the development of biopharmaceuticals and as a tool for drug discovery and development .
作用機序
Tnf/ifn-|A-IN-1 exerts its effects by binding to specific receptors on the surface of target cells. Tumor necrosis factor alpha binds to tumor necrosis factor receptors, while interferon gamma binds to interferon gamma receptors. This binding activates various signaling pathways, including the nuclear factor kappa B, mitogen-activated protein kinase, and Janus kinase/signal transducer and activator of transcription pathways .
These pathways lead to the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune response. The combined action of tumor necrosis factor alpha and interferon gamma in this compound enhances these effects, making it a potent anti-cancer agent .
類似化合物との比較
Tnf/ifn-|A-IN-1 is unique in its combination of tumor necrosis factor alpha and interferon gamma, which enhances its therapeutic potential compared to other compounds that contain only one of these cytokines. Similar compounds include other cytokine-based therapies, such as interleukin-2 and interleukin-12, which also modulate the immune response and have anti-cancer properties .
this compound’s dual action on both tumor necrosis factor receptors and interferon gamma receptors provides a broader range of effects, making it a more versatile and potent therapeutic agent .
特性
分子式 |
C20H23N3O6 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
1,4-bis(3,4,5-trimethoxyphenyl)triazole |
InChI |
InChI=1S/C20H23N3O6/c1-24-15-7-12(8-16(25-2)19(15)28-5)14-11-23(22-21-14)13-9-17(26-3)20(29-6)18(10-13)27-4/h7-11H,1-6H3 |
InChIキー |
AYRNPKFDUZHVBK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN(N=N2)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















